- Homochiral MOF as Circular Dichroism Sensor for Enantioselective Recognition on Nature and Chirality of Unmodified Amino Acids, ACS Applied Materials & Interfaces, 2017, 9(24), 20991-20999

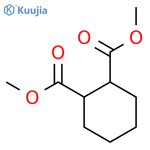

Cas no 96894-64-3 ((1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid)

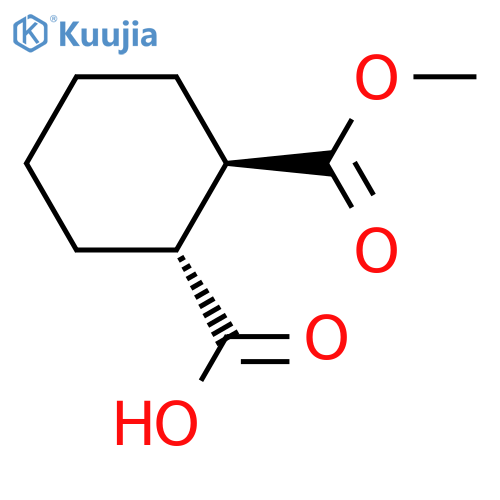

96894-64-3 structure

商品名:(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2R)-

- (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

- (1R,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid

- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)-

- 1,2-CYCLOHEXANEDICARBOXYLIC ACID,1-METHYL ESTER,(1R,2R)

- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2R)- (9CI)

- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)- (ZCI)

- 1-Methyl (1R,2R)-1,2-cyclohexanedicarboxylate (ACI)

- (1R,2R)-1,2-Cyclohexanedicarboxylic acid monomethyl ester

- (1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid

- E77624

- SCHEMBL2952999

- CS-0094673

- (1R,2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester

- BOVPVRGRPPYECC-RNFRBKRXSA-N

- (1R, 2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester

- AKOS016842510

- 96894-64-3

- trans-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid

- 2484-60-8

- trans-2-Carbomethoxycyclohexane-1-carboxyic acid

- DB-353225

- MFCD18071078

- TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID

- Racemic trans 2-(methoxycarbonyl)cyclohexanecarboxylic acid

- trans-2-Carbomethoxycyclohexane-1-carboxyicacid

- STR09867

- rel-(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

- (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

- DTXSID10706006

-

- MDL: MFCD18071078

- インチ: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1

- InChIKey: BOVPVRGRPPYECC-RNFRBKRXSA-N

- ほほえんだ: C([C@@H]1CCCC[C@H]1C(=O)O)(=O)OC

計算された属性

- せいみつぶんしりょう: 186.08900

- どういたいしつりょう: 186.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- 密度みつど: 1.191

- ふってん: 303 ºC

- フラッシュポイント: 118 ºC

- PSA: 63.60000

- LogP: 1.05040

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132549-5g |

(1R,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid |

96894-64-3 | 95%+ | 5g |

$*** | 2023-05-29 | |

| Apollo Scientific | OR307142-1g |

(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |

96894-64-3 | 1g |

£295.00 | 2023-09-02 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-250mg |

(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |

96894-64-3 | 97% | 250mg |

¥4800.42 | 2025-01-22 | |

| abcr | AB475824-25 g |

(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid; . |

96894-64-3 | 25g |

€1,291.50 | 2023-04-21 | ||

| eNovation Chemicals LLC | Y1128234-5g |

(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |

96894-64-3 | 95% | 5g |

$7705 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-500mg |

(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |

96894-64-3 | 97% | 500mg |

8463.46CNY | 2021-05-07 | |

| Advanced ChemBlocks | 10700-5G |

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |

96894-64-3 | 95% | 5G |

$30 | 2023-09-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-1g |

(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |

96894-64-3 | 97% | 1g |

¥16438.61 | 2025-01-22 | |

| Aaron | AR0066KU-400g |

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |

96894-64-3 | 97% | 400g |

$957.00 | 2025-02-11 | |

| Aaron | AR0066KU-5g |

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |

96894-64-3 | 97% | 5g |

$19.00 | 2025-02-11 |

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol

リファレンス

- Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction, Journal of the American Chemical Society, 1995, 117(44), 10905-13

合成方法 3

はんのうじょうけん

1.1 Catalysts: Carboxyl esterase

リファレンス

- Chiral synthons by ester hydrolysis catalyzed by pig liver esterase, Organic Reactions (Hoboken, 1989, (1989),

合成方法 4

はんのうじょうけん

1.1 -

1.2 Reagents: Sodium methoxide

1.2 Reagents: Sodium methoxide

リファレンス

- A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects, Organic Process Research & Development, 2018, 22(5), 618-624

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol

リファレンス

- Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane, Journal of the American Chemical Society, 1994, 116(21), 9789-90

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Raw materials

- (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione

- (1R,2R)1,2-Cyclohexanedicarboxylic Acid 1,2-Dimethyl Ester

- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Preparation Products

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

96894-64-3 ((1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid) 関連製品

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 14352-61-5(Methylcyclohexaneacetate)

- 2177-77-7(Methyl 2-methylvalerate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 10138-59-7(1,2-Cyclohexanedicarboxylic Acid Diethyl Ester)

- 6297-22-9(methyl 4-oxocyclohexane-1-carboxylate)

- 4630-80-2(Methyl cyclopentanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96894-64-3)(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

清らかである:99%/99%/99%/99%

はかる:1g/5g/500mg/250mg

価格 ($):2060.0/7539.0/1094.0/602.0